molecular formula C4H6O B102461 2,3-Butadien-1-ol CAS No. 18913-31-0

2,3-Butadien-1-ol

Cat. No. B102461
CAS RN: 18913-31-0
M. Wt: 70.09 g/mol
InChI Key: JXKCVRNKAPHWJG-UHFFFAOYSA-N
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Description

2,3-Butadien-1-ol is a chemical compound that is part of the 1,3-butadiene family, which are conjugated dienes with significant applications in synthetic chemistry. The compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the 1,3-butadiene structure. This functional group introduces unique reactivity and properties to the molecule, making it a valuable intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of 2,3-butadien-1-ol and its derivatives can be achieved through several methods. One approach involves the use of organotin precursors and butadienyllithium reagents to create 2,3-disubstituted 1,3-butadienes, which can then undergo further functionalization . Another method includes the gold(I)-catalyzed isomerization of allenyl carbinol esters, which provides an efficient and stereoselective synthesis of functionalized 1,3-butadien-2-ol esters . Additionally, the synthesis of 2,3-bis(diphenylphosphino)-1,3-butadiene from 2,3-bis(diphenylphosphinoyl)-1,3-butadiene demonstrates the versatility of butadiene derivatives in organophosphorus chemistry .

Molecular Structure Analysis

The molecular structure of 2,3-butadien-1-ol derivatives can be quite diverse, depending on the substituents attached to the butadiene core. For instance, the structure of 2,3-bis(diphenylphosphino)-1,3-butadiene has been determined by single-crystal X-ray diffraction, revealing a centrosymmetrical (E)-configuration . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds in various chemical reactions.

Chemical Reactions Analysis

2,3-Butadien-1-ol and its derivatives participate in a wide range of chemical reactions. They can undergo Diels-Alder reactions, serving as either dienes or dienophiles, which is a testament to their versatility in forming complex molecular architectures . The palladium-catalyzed cross-couplings of substituted allenic esters in water at room temperature is another example of the chemical transformations possible with 1,3-butadiene derivatives, highlighting their utility in environmentally responsible synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-butadien-1-ol derivatives are influenced by their molecular structure and the nature of their substituents. For example, the fluorescence properties of conjugated 1,4-di(n-N,N-dimethylaminophenyl)-1,3-butadienes indicate that the electronic nature of the substituents can impart unique photophysical characteristics to the butadiene derivatives . The synthesis of 2-fluoro-3-buten-1-ol and its subsequent reactions demonstrate the compound's reactivity and potential for further functionalization . Moreover, the introduction of phenylthio and difluoro groups to 1,3-butadienes expands their utility in organic synthesis, allowing for the formation of multifunctionalized systems .

Scientific Research Applications

Catalytic Reactions

Palladium(II) compounds dissolved in ionic liquids can catalyze the hydrodimerization of 1,3-butadiene, resulting in products like 1,3,6-octatriene and telomer octa-2,7-dien-1-ol. This process depends on reaction conditions, achieving a 1,3-butadiene conversion of up to 28% and a turnover frequency (TOF) of 118 h-1. The conversion and TOF can be significantly increased by applying carbon dioxide pressure, indicating potential for optimizing catalytic reactions involving 1,3-butadiene (Dullius et al., 1998).

Production from Biomass-Derived Alcohols

Biomass-derived C4 alcohols, such as 2,3-butanediol, have been researched as alternative resources for 1,3-butadiene production. Efficient production of unsaturated alcohols from these butanediols is key for forming 1,3-butadiene with high selectivity. For example, CeO2 is extremely effective for converting 1,3-butanediol to form 3-buten-2-ol and 2-buten-1-ol (Sun et al., 2020).

Molecular Structure Studies

Ab initio SCF-MO calculations have been performed on isomers of 1,3-butadienol, like 1,3-butadien-1-o1 and 1,3-butadien-2-o1, to understand their molecular structure. Such studies help in understanding the stability and conformational properties of these molecules, which are critical for their applications in various chemical processes (Ribeiro-Claro, 1993).

Dehydration and Catalysis

Vapor-phase catalytic dehydration of 2,3-butanediol over metal oxides like ZrO2 has been explored. This process selectively produces 3-buten-2-ol, a critical intermediate, without generating 1,3-butadiene, showing potential for controlled chemical synthesis (Duan et al., 2014).

Combustion and Kinetic Modeling

Studies on 1,3-butadiene combustion, including ignition delay time and laminar flame speed measurements, contribute to a better understanding of its behavior in practical combustors. This research assists in developing detailed chemical kinetic mechanisms for 1,3-butadiene oxidation, which is crucial in fields like material science and environmental engineering (Zhou et al., 2018).

Safety And Hazards

2,3-Butadien-1-ol is classified as a flammable liquid and vapor. It may cause skin and eye irritation and may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment .

properties

InChI

InChI=1S/C4H6O/c1-2-3-4-5/h3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKCVRNKAPHWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Butadien-1-ol

CAS RN

18913-31-0
Record name 2,3-Butadien-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18913-31-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
J Ye, S Ma*, M Wu, D Ma - Organic Syntheses, 2003 - Wiley Online Library
Allenes have become an important class of compounds for the purposes of organic synthesis, medicinal chemistry, and materials science, therefore, methods for the efficient synthesis …
Number of citations: 6 onlinelibrary.wiley.com
A HORN, KM Marstokk, H MØLLENDAL… - … . Series A. Physical …, 1983 - actachemscand.org
RESULTS Microwave spectrum and assignment of the ground vibrational state. The microwave spec-trum of 2, 3-butadien-1-ol is quite simple and its assignment was readily made. The …
Number of citations: 17 www.actachemscand.org
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
M Ohsaku, A Imamura - Journal of Molecular Structure: THEOCHEM, 1985 - Elsevier
Ab initio SCF MO calculations were performed on 2,3-butadien-1-ol and the optimized geometries obtained by the use of the STO-3G and 3-21G basis sets. The single-point calculation …
Number of citations: 5 www.sciencedirect.com
TG Back, EKY Lai, KR Muralidharan - Tetrahedron letters, 1989 - Elsevier
The title compounds were prepared by addition-elimination reactions of 2-(p-toluenesulfonyl)-2,3-butadien-1-ol. The latter was readily obtained from 1,4-dichloro-2-butyne by …
Number of citations: 17 www.sciencedirect.com
S Araki, H Usui, M Kato, Y Butsugan - Journal of the American …, 1996 - ACS Publications
Carbometalation of unsaturated compounds is one of the most important procedures in organometallic chemistry from both theoretical and practical standpoints. 1 A variety of …
Number of citations: 50 pubs.acs.org
N Suzuki, T Watanabe, T Hirose, T Chihara - Journal of Organometallic …, 2007 - Elsevier
Nucleophilic reactions of 1,1-bis(η 5 -cyclopentadienyl)-1-zirconacyclopent-3-yne (1) with proton and aldehydes were studied. The reaction with HCl gave a mixture of 2-butyne and 1,2-…
Number of citations: 1 www.sciencedirect.com
H Luo, S Ma - European Journal of Organic Chemistry, 2013 - Wiley Online Library
Relative to our original protocol that uses CuI (0.5 equiv.), paraformaldehyde (2.5 equiv.), and dicyclohexylamine (1.8 equiv.), a facile and efficient protocol for the gram‐scale synthesis …
H Luoa, D Mab, S Ma1* b, c - Organic Syntheses, 2003 - Wiley Online Library
A procedure yielding buta‐2,3‐dien‐1‐ol as mainly a colorless oil is presented. An oven‐dried, four‐necked round‐bottomed flask equipped with a mechanical stirrer, a reflux condenser…
Number of citations: 6 onlinelibrary.wiley.com
P Baeckström, K Stridh, L Li, T Norin - Acta Chem. Scand. B, 1987 - actachemscand.org
4-Methyl-3-penten-2-one (mesityl oxide) dimethyl ketal was synthesized and utilizied in Claisen rearrangements with 2, 3-butadien-l-ol and 2-buten-l-ol to form ipsdienone and 2, 6-…
Number of citations: 60 actachemscand.org

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